molecular formula C24H29N5O2 B11243378 2-ethyl-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]butanamide

2-ethyl-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]butanamide

Cat. No.: B11243378
M. Wt: 419.5 g/mol
InChI Key: XWCFFTPBUGFBTA-UHFFFAOYSA-N
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Description

2-ethyl-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]butanamide is a complex organic compound that belongs to the class of amides This compound is characterized by its intricate structure, which includes a methoxyphenyl group, a pyrimidinyl group, and an ethylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]butanamide typically involves multiple steps:

    Formation of the Methoxyphenyl Intermediate: The initial step involves the synthesis of the 4-methoxyphenylamine intermediate. This can be achieved through the nitration of anisole followed by reduction to yield 4-methoxyaniline.

    Synthesis of the Pyrimidinyl Intermediate: The next step involves the formation of the 4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-amine intermediate. This can be synthesized through a series of reactions including cyclization and amination.

    Coupling Reaction: The final step involves the coupling of the pyrimidinyl intermediate with 2-ethylbutanamide under appropriate reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors, continuous flow systems, and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group in the intermediate stages can be reduced to an amine group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-ethyl-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-ethyl-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxyphenyl and pyrimidinyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-amine
  • 2-ethylbutanamide
  • 4-methoxyaniline

Uniqueness

2-ethyl-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]butanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C24H29N5O2

Molecular Weight

419.5 g/mol

IUPAC Name

2-ethyl-N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]butanamide

InChI

InChI=1S/C24H29N5O2/c1-5-17(6-2)23(30)27-19-7-9-20(10-8-19)28-24-25-16(3)15-22(29-24)26-18-11-13-21(31-4)14-12-18/h7-15,17H,5-6H2,1-4H3,(H,27,30)(H2,25,26,28,29)

InChI Key

XWCFFTPBUGFBTA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)NC2=NC(=CC(=N2)NC3=CC=C(C=C3)OC)C

Origin of Product

United States

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